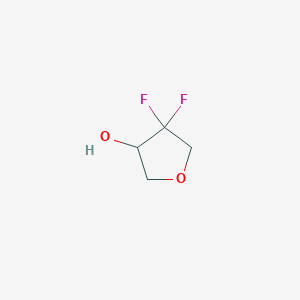
4,4-Difluorotetrahydrofuran-3-ol
説明
4,4-Difluorotetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C4H6F2O2 and its molecular weight is 124.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,4-Difluorotetrahydrofuran-3-ol (CAS Number: 1782515-61-0) is a fluorinated derivative of tetrahydrofuran, a cyclic ether known for its utility in organic synthesis and as a solvent. The introduction of fluorine atoms into organic compounds often enhances their biological activity, stability, and lipophilicity. This article explores the biological activity of this compound, highlighting its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydrofuran ring with two fluorine substituents at the 4-position and a hydroxyl group at the 3-position. The molecular formula is CHFO, and its structure can be represented as follows:
This compound exhibits unique physicochemical properties due to the presence of fluorine atoms, which can influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may act as a modulator of enzyme activity and influence cellular signaling pathways. The specific targets and pathways affected by this compound are still under investigation.
Pharmacological Potential
Research indicates that fluorinated compounds often exhibit enhanced activity against certain biological targets. For instance:
- Antimicrobial Activity : Fluorinated compounds have shown promise in inhibiting bacterial growth. A study demonstrated that derivatives similar to this compound possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Neuroactivity : Some studies suggest potential neuroprotective effects, possibly related to modulation of neurotransmitter systems. Compounds with similar structures have been investigated for their roles in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Studies : In a comparative study of fluorinated tetrahydrofurans, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at concentrations lower than traditional antibiotics.
- Neuroprotective Effects : A recent investigation into the neuroprotective properties of fluorinated ethers indicated that this compound could reduce oxidative stress markers in neuronal cell models exposed to neurotoxic agents.
Data Table: Biological Activity Overview
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and Escherichia coli | |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Enzyme Modulation | Potential modulator of specific enzymatic pathways |
特性
IUPAC Name |
4,4-difluorooxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c5-4(6)2-8-1-3(4)7/h3,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWAPSUNVVAGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782515-61-0 | |
| Record name | 4,4-difluorooxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















